molecular formula C16H23NO4Se B1384665 Boc-Sec(pMeBzl)-OH CAS No. 2044711-02-4

Boc-Sec(pMeBzl)-OH

Cat. No. B1384665
CAS RN: 2044711-02-4
M. Wt: 372.3 g/mol
InChI Key: BYCRDJVKMSGEAK-UHFFFAOYSA-N
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Description

“Boc-Sec” is a term used in chemistry to refer to a compound that has been protected with a Boc (tert-butoxycarbonyl) group . This group is often used in peptide synthesis to protect amines. The “Sec” likely refers to a selenocysteine residue, which is an uncommon amino acid that contains selenium .


Molecular Structure Analysis

The molecular structure of “Boc-Sec” compounds can be complex due to the presence of the Boc group and the selenocysteine residue . These compounds often have a high molecular weight and may exhibit unique structural features due to the presence of selenium .


Chemical Reactions Analysis

“Boc-Sec” compounds can undergo a variety of chemical reactions. For example, the Boc group can be removed under acidic conditions, revealing the protected amine . Additionally, selenocysteine residues can participate in redox reactions due to the presence of selenium .


Physical And Chemical Properties Analysis

“Boc-Sec” compounds likely have unique physical and chemical properties due to the presence of the Boc group and the selenocysteine residue . For example, they may have a high molecular weight and unique spectroscopic properties .

Scientific Research Applications

  • Asymmetric Deprotonation Studies

    • The asymmetric deprotonation of N-Boc-piperidine was investigated both experimentally and computationally, providing insights into the selective removal of protons in the presence of sec-alkyllithium and sparteine. This research is relevant to the understanding of asymmetric synthesis involving Boc-protected compounds (W. Bailey et al., 2002).
  • Synthesis of Selenocysteine Derivatives

    • Boc-Sec derivatives, useful for chemical synthesis of selenopeptides, were obtained from L-serine with high enantiomeric excess. This process is significant for the synthesis of selenocysteine-containing peptides in a controlled manner (Author, 2016).
  • Peptide Synthesis and Selenoligation

    • The preparation of β3-Homoselenocysteine derivatives with Boc protection was crucial for solution and solid-phase peptide synthesis, as well as selenoligation processes, indicating the importance of Boc protection in peptide chemistry (Oliver Flögel et al., 2007).
  • Boc Deprotection Techniques

    • High-temperature Boc deprotection in flow reactors demonstrated the importance of efficient and rapid deprotection methods in organic synthesis, especially for peptide-related chemistry (A. Bogdan et al., 2016).
  • Safe Handling in Peptide Synthesis

    • Research on the safe handling of anhydrous hydrogen fluoride for Boc solid-phase peptide synthesis highlights the critical safety measures required in peptide synthesis involving Boc-protected amino acids (Markus Muttenthaler et al., 2015).
  • Photocatalysis Applications

    • Studies on (BiO)2CO3-based photocatalysts (BOC) explore its application in fields like healthcare and photocatalysis, demonstrating the versatility of BOC-related compounds in various scientific applications (Zilin Ni et al., 2016).
  • Enantioselective Lithiation of N-Boc-pyrrolidine

    • The enantioselective lithiation of N-Boc-pyrrolidine, conducted using sparteine-like diamines, adds to the understanding of asymmetric synthesis involving Boc-protected pyrrolidines (P. O’Brien et al., 2004).
  • Selenium Speciation in Peptides

    • Synthesis of Sec(2)-containing oligopeptide for method evaluation in selenium speciation indicates the role of Boc-protected selenocysteine in studying selenium's biological roles (M. Dernovics et al., 2012).

Mechanism of Action

The mechanism of action of “Boc-Sec” compounds would depend on their specific structure and the context in which they are used. For example, in peptide synthesis, the Boc group serves to protect amines from reacting until the desired time .

Future Directions

The use of “Boc-Sec” compounds in peptide synthesis and other areas of chemistry is a topic of ongoing research . Future directions may include the development of new synthetic methods, the exploration of their reactivity, and their application in the synthesis of complex peptides .

properties

IUPAC Name

3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRDJVKMSGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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